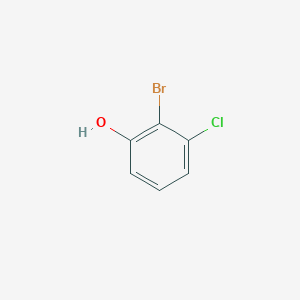

2-Bromo-3-chlorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFAAIBDKRBLMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479253 | |

| Record name | 2-Bromo-3-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855836-62-3 | |

| Record name | 2-Bromo-3-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=855836-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-3-chlorophenol physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-3-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrClO | --INVALID-LINK--[1] |

| Molecular Weight | 207.45 g/mol | --INVALID-LINK--[2] |

| Melting Point | 55.5 °C | --INVALID-LINK--[3] |

| Boiling Point (Predicted) | 233.0 ± 20.0 °C | --INVALID-LINK--[3] |

| Density (Predicted) | 1.788 ± 0.06 g/cm³ | --INVALID-LINK--[3] |

| pKa (Predicted) | 7.47 ± 0.10 | --INVALID-LINK--[3] |

| LogP | 2.8081 | --INVALID-LINK--[1] |

| Appearance | Light yellow solid | --INVALID-LINK--[4] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere | --INVALID-LINK--[3] |

Chemical Properties

The chemical properties of this compound are dictated by the presence of the hydroxyl, bromo, and chloro substituents on the aromatic ring.

| Property | Description | Source(s) |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[2] |

| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK--[2] |

| Rotatable Bond Count | 0 | --INVALID-LINK--[2] |

| Complexity | 99.1 | --INVALID-LINK--[2] |

| Exact Mass | 205.91341 Da | --INVALID-LINK--[2] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Br)O | --INVALID-LINK--[2] |

| InChIKey | SJFAAIBDKRBLMN-UHFFFAOYSA-N | --INVALID-LINK--[2] |

Reactivity

Halogenated phenols, such as this compound, are important intermediates in organic synthesis. The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the halogen atoms are deactivating but also ortho-, para-directing. The interplay of these substituents governs the reactivity of the aromatic ring. Halogenated phenols can undergo reactions such as etherification, esterification, and further halogenation. They can also participate in coupling reactions. Gaseous chlorophenols and bromophenols can act as precursors in the formation of mixed halogenated dibenzo-p-dioxins and furans under thermal conditions.[5]

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties are provided below. These are generalized procedures and may require optimization for specific laboratory conditions.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a heating bath (e.g., a Thiele tube or a Mel-Temp apparatus).

-

Heating: The heating bath is heated slowly and steadily, ensuring a uniform temperature distribution.[3]

-

Observation: The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded. This range is the melting point of the compound. For accurate measurements, a slow heating rate of about 2°C per minute is recommended near the expected melting point.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (Distillation Method):

-

Apparatus Setup: A distillation apparatus is assembled with the liquid sample in the distilling flask, along with a few boiling chips. A thermometer is positioned so that its bulb is just below the side arm of the distilling flask.

-

Heating: The sample is heated gently to its boiling point.

-

Observation: The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point of the liquid.[6]

Caption: Experimental Workflow for Boiling Point Determination.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of organic compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the signals can be used to determine the connectivity of atoms.[7][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorptions would be expected for the O-H stretch of the hydroxyl group and C=C stretching of the aromatic ring.[9][10]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The fragmentation pattern can also offer clues about the structure. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.[11][12]

Caption: Interrelation of Compound, Properties, and Analysis.

Safety Information

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Biological Activity

While many bromophenols isolated from marine sources have shown a variety of biological activities, including antioxidant, antimicrobial, and anticancer effects, specific signaling pathways and biological activities for this compound are not well-documented in publicly available literature.[13][14][15] Further research is needed to elucidate the potential biological roles of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C6H4BrClO | CID 12175703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. Research Portal [researchportal.murdoch.edu.au]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. 1 [science.widener.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ochem.weebly.com [ochem.weebly.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Bromo-3-chlorophenol (CAS: 855836-62-3)

Disclaimer: Scientific literature extensively detailing the experimental properties and biological activities of 2-Bromo-3-chlorophenol (CAS: 855836-62-3) is limited. This guide compiles available predicted data and presents hypothetical experimental protocols and potential biological relevance based on the characteristics of structurally similar halogenated phenols. All experimental data presented herein should be considered illustrative until experimentally verified.

Core Compound Data

This compound is a di-halogenated phenolic compound. Its structure features a benzene ring substituted with a hydroxyl group, a bromine atom, and a chlorine atom at positions 2, and 3 respectively.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrClO | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 207.45 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| IUPAC Name | This compound | --INVALID-LINK--[2] |

| CAS Number | 855836-62-3 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Br)O | --INVALID-LINK--[2] |

| Predicted Melting Point | 55.5 °C | --INVALID-LINK--[3] |

| Predicted Boiling Point | 233.0 ± 20.0 °C | --INVALID-LINK--[3] |

| Predicted Density | 1.788 ± 0.06 g/cm³ | --INVALID-LINK--[3] |

| Predicted pKa | 7.47 ± 0.10 | --INVALID-LINK--[3] |

| Predicted LogP | 2.9 | --INVALID-LINK--[4] |

Hypothetical Synthesis and Characterization

Proposed Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via electrophilic bromination of 3-chlorophenol.

Materials:

-

3-Chlorophenol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a solution of 3-chlorophenol (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.05 eq) in portions at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Proposed Characterization Methods

The purified product would be characterized by standard spectroscopic methods to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons would appear as multiplets in the range of δ 6.8-7.5 ppm. The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. |

| ¹³C NMR | Six distinct signals in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group would be the most downfield, followed by the carbons bearing the halogen atoms. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed at m/z 206/208/210, showing a characteristic isotopic pattern for the presence of one bromine and one chlorine atom. |

| Infrared (IR) Spectroscopy | A broad O-H stretching band around 3200-3600 cm⁻¹. C-O stretching vibration for a phenol around 1220 cm⁻¹. Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. C-Br and C-Cl stretching vibrations in the fingerprint region. |

Visualized Experimental Workflow

The following diagram illustrates a hypothetical workflow for the synthesis and characterization of this compound.

Potential Biological Significance and Signaling Pathways

Specific biological activities of this compound have not been reported. However, halogenated phenols as a class are known to exhibit a range of biological effects, often linked to their toxicity.[5][6] Phenolic compounds, in general, are known to interact with various cellular signaling pathways.[7][8]

Potential (unverified) activities of this compound could include:

-

Antimicrobial activity: Many halogenated phenols exhibit antibacterial and antifungal properties.

-

Enzyme inhibition: The phenolic hydroxyl group and halogen substituents could interact with the active sites of various enzymes.

-

Toxicity: Halogenated aromatic compounds can be persistent environmental pollutants and may exhibit toxicity through various mechanisms, including disruption of cellular membranes and oxidative stress.[5][9]

Given the lack of specific data for this compound, a generalized signaling pathway that is often modulated by phenolic compounds is presented below. This is for illustrative purposes and does not represent experimentally verified effects of this compound. Phenolic compounds have been shown to influence inflammatory responses by modulating key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[10]

Conclusion

This compound is a chemical compound for which detailed experimental data is scarce in the public domain. While its basic chemical identity is established, a comprehensive understanding of its physicochemical properties, reactivity, and biological effects awaits further research. The information provided in this guide, particularly concerning experimental protocols and biological activities, is based on established principles of organic chemistry and the known properties of related compounds. Researchers and drug development professionals interested in this molecule should undertake its synthesis and characterization to establish a reliable data profile before proceeding with further investigations.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C6H4BrClO | CID 12175703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. PubChemLite - this compound (C6H4BrClO) [pubchemlite.lcsb.uni.lu]

- 5. Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The toxicity of some related halogenated derivatives of phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

An In-depth Technical Guide to 2-Bromo-3-chlorophenol

This technical guide provides a comprehensive overview of the chemical properties, structure, and available data for 2-Bromo-3-chlorophenol, tailored for researchers, scientists, and professionals in drug development.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . This name is derived from the following nomenclature rules:

-

The parent molecule is phenol, which consists of a hydroxyl (-OH) group attached to a benzene ring.

-

The carbon atom bearing the hydroxyl group is designated as position 1.

-

The benzene ring is numbered to assign the lowest possible locants to the substituents.

-

A bromine atom is located at position 2, and a chlorine atom is at position 3.

-

The substituents are listed in alphabetical order (bromo, then chloro).

Chemical Structure:

The structure consists of a benzene ring with a hydroxyl group at position 1, a bromine atom at position 2, and a chlorine atom at position 3.

Figure 1: Chemical structure of this compound.

Physicochemical and Computed Data

The following table summarizes the key physicochemical and computed properties of this compound.

| Property | Value | Reference |

| Identifiers | ||

| CAS Number | 855836-62-3 | [1][2][3] |

| Molecular Formula | C₆H₄BrClO | [1][2] |

| Molecular Weight | ||

| Average Molecular Weight | 207.45 g/mol | [1][2][3] |

| Exact Mass | 205.91341 Da | [1][3] |

| Monoisotopic Mass | 205.91341 Da | [3][4] |

| Physical Properties | ||

| Melting Point | 55.5 °C | [1][4][5] |

| Boiling Point (Predicted) | 233.0 ± 20.0 °C | [1] |

| Density (Predicted) | 1.788 ± 0.06 g/cm³ | [1] |

| Chemical Properties | ||

| pKa (Predicted) | 7.47 ± 0.10 | [1] |

| XLogP3 | 2.9 | [1][3] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Topological Polar Surface Area | 20.2 Ų | [3] |

| Complexity | 99.1 | [1] |

Safety and Handling

This compound is classified as a hazardous substance. The following GHS hazard classifications have been reported:

-

H302: Harmful if swallowed (Acute toxicity, oral, Category 4).[3][5]

-

H315: Causes skin irritation (Skin corrosion/irritation, Category 2).[3][5]

-

H319: Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A).[3][5]

-

H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3).[3][5]

Precautionary Measures:

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

Experimental Protocols

General Synthetic Pathway: Electrophilic Aromatic Substitution

The synthesis would likely proceed via a two-step electrophilic aromatic substitution on a suitable phenol precursor. A plausible, though not experimentally verified, workflow is outlined below.

Figure 2: A potential experimental workflow for the synthesis of this compound.

Methodology:

-

Starting Material Selection: A potential starting material is 3-chlorophenol. The hydroxyl group is a strongly activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director.

-

Electrophilic Bromination: The 3-chlorophenol would be subjected to electrophilic bromination using a suitable brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of a catalyst or in an appropriate solvent like acetic acid. The hydroxyl group would primarily direct the incoming bromine electrophile to the positions ortho and para to it (positions 2, 4, and 6). The chlorine at position 3 would also influence the regioselectivity. This would likely result in a mixture of isomeric products.

-

Purification: The desired this compound isomer would then need to be separated from the other isomers (e.g., 4-bromo-3-chlorophenol, 6-bromo-3-chlorophenol, and potentially poly-brominated products). This separation would typically be achieved using techniques such as column chromatography or recrystallization.

It is important to note that controlling the regioselectivity of this reaction would be a key challenge.

Potential Applications in Research and Drug Development

While specific biological activities or drug development applications for this compound have not been identified in the literature, halogenated phenols as a class are important intermediates in organic synthesis and medicinal chemistry. For instance, the related compound 3-bromo-2-chlorophenol has been reported as a pharmaceutical intermediate for preparing PD-1/PD-L1 inhibitors and dual inhibitors for the D2 and DAT receptors.[6]

The presence of bromine and chlorine atoms on the phenol ring provides reactive handles for further chemical modifications, making it a potentially useful building block for creating libraries of compounds for drug discovery screening. The lipophilicity and electronic properties of the molecule, influenced by the halogen substituents, could be of interest in designing molecules with specific target interactions.

Potential Research Areas:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel bioactive molecules.

-

Materials Science: As a monomer or precursor for halogenated polymers with specific properties.

-

Environmental Science: As a reference standard for the detection and analysis of halogenated environmental contaminants. Halogenated phenols are known precursors to the formation of toxic dioxins and furans in thermal processes.[7]

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the public databases searched. However, data for isomeric compounds such as 2-bromo-4-chlorophenol and 4-bromo-2-chlorophenol are available and can provide an indication of the expected spectral features.[8][9][10][11][12][13] For unambiguous structure confirmation of synthesized this compound, acquisition and interpretation of its 1H NMR, 13C NMR, IR, and mass spectra would be essential.

References

- 1. This compound|lookchem [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C6H4BrClO | CID 12175703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Research Portal [researchportal.murdoch.edu.au]

- 8. Phenol, 2-bromo-4-chloro- [webbook.nist.gov]

- 9. 2-Bromo-4-chlorophenol(695-96-5) 1H NMR spectrum [chemicalbook.com]

- 10. 4-Bromo-2-chlorophenol | C6H4BrClO | CID 19859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Bromo-2-chlorophenol(3964-56-5) 1H NMR [m.chemicalbook.com]

- 12. 2-Bromo-4-chlorophenol(695-96-5) IR Spectrum [chemicalbook.com]

- 13. Phenol, 4-bromo-2-chloro- [webbook.nist.gov]

2-Bromo-3-chlorophenol molecular weight and formula.

This guide provides essential physicochemical data for 2-Bromo-3-chlorophenol, a halogenated aromatic compound relevant to researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular attributes of this compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₆H₄BrClO | [1][2][3][4][5][6] |

| Molecular Weight | 207.45 g/mol | [1][2][3][4] |

| Exact Mass | 205.91341 Da | [1][3] |

Molecular Structure

The structural arrangement of atoms in this compound is depicted in the following diagram.

References

Predicted ¹H and ¹³C NMR spectra for 2-Bromo-3-chlorophenol

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Bromo-3-chlorophenol

This guide provides a detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for this compound. The analysis is grounded in fundamental NMR principles and established substituent effects on the chemical shifts of aromatic compounds. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation.

Principles of NMR Prediction for Substituted Aromatics

The chemical shifts in the NMR spectra of substituted benzene derivatives are influenced by the electronic effects of the substituents. Both electron-donating and electron-withdrawing groups alter the electron density at various positions on the aromatic ring, leading to characteristic shielding (upfield shift) or deshielding (downfield shift) of the nuclei.[1][2]

For this compound, the following substituent effects are considered:

-

Hydroxyl (-OH) group: A strong electron-donating group that increases electron density, particularly at the ortho and para positions, causing an upfield shift for the corresponding nuclei. The carbon directly attached to the hydroxyl group (ipso-carbon) is significantly deshielded.[3][4]

-

Halogens (-Br, -Cl): These are electronegative and electron-withdrawing through an inductive effect, but electron-donating via resonance. Their overall effect is a deshielding of the aromatic protons and carbons compared to benzene.[1]

The predicted spectra are generated by considering the additive effects of these three substituents on the benzene ring.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum for this compound is expected to show three distinct signals for the three aromatic protons. The hydroxyl proton will appear as a separate signal, often a broad singlet, whose chemical shift is highly dependent on solvent, concentration, and temperature.[4][5][6]

Key Features:

-

H-4: This proton is para to the bromine and meta to both the hydroxyl and chlorine groups. It is expected to be the most deshielded of the aromatic protons.

-

H-5: This proton is meta to the bromine and para to the chlorine.

-

H-6: This proton is ortho to the hydroxyl group and will be the most shielded.

The splitting patterns are predicted based on spin-spin coupling with neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| OH | 5.0 - 6.0 | Broad Singlet | - |

| H-4 | ~ 7.35 | Doublet of Doublets (dd) | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5 |

| H-5 | ~ 7.10 | Triplet (t) or Doublet of Doublets (dd) | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0 |

| H-6 | ~ 6.90 | Doublet of Doublets (dd) | J(H6-H5) ≈ 8.0, J(H6-H4) ≈ 1.5 |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is predicted to display six unique signals, one for each carbon atom in the benzene ring, as there is no molecular symmetry. The chemical shifts are estimated based on the additive effects of the -OH, -Br, and -Cl substituents on the base value of benzene (128.5 ppm).

Key Features:

-

C-1 (ipso-carbon to -OH): Expected to be the most deshielded aromatic carbon due to the electronegativity of the attached oxygen.[4]

-

C-2 (ipso-carbon to -Br): The chemical shift will be influenced by the direct attachment of bromine.

-

C-3 (ipso-carbon to -Cl): The chemical shift will be influenced by the direct attachment of chlorine.

-

C-4, C-5, C-6: These carbons will have shifts determined by their positions relative to the three substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 152 |

| C-2 | ~ 112 |

| C-3 | ~ 132 |

| C-4 | ~ 129 |

| C-5 | ~ 123 |

| C-6 | ~ 118 |

Visualization of Molecular Structure and Proton Coupling

The following diagrams illustrate the molecular structure with atom numbering and the expected proton-proton coupling interactions.

Caption: Molecular structure of this compound with atom numbering.

Caption: Predicted ¹H-¹H coupling interactions in this compound.

Standard Experimental Protocol for NMR Analysis

The following provides a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.

Workflow Diagram:

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Detailed Methodologies:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6, DMSO-d6) in a clean vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumental Parameters (Example using a 400 MHz spectrometer):

-

¹H NMR Acquisition:

-

Spectral Width: -2 to 12 ppm

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 8-16

-

Temperature: 298 K

-

-

¹³C NMR Acquisition:

-

Spectral Width: 0 to 220 ppm

-

Pulse Program: Proton-decoupled (e.g., zgpg30)

-

Pulse Angle: 30 degrees

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Temperature: 298 K

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

For the ¹H spectrum, integrate the area under each peak to determine the relative ratio of protons.

-

Perform peak picking for both spectra to identify the precise chemical shift of each signal.

-

References

- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 2. researchgate.net [researchgate.net]

- 3. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Bromo-3-chlorophenol from 3-chlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathways for 2-Bromo-3-chlorophenol, a valuable substituted phenol derivative, commencing from the readily available starting material, 3-chlorophenol. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and expected outcomes, tailored for professionals in chemical research and drug development.

Introduction

This compound is a halogenated phenol of interest in organic synthesis, serving as a versatile building block for the construction of more complex molecules in the pharmaceutical and agrochemical industries. The strategic placement of the bromine and chlorine atoms, in addition to the hydroxyl group, offers multiple points for further functionalization. This guide focuses on the direct electrophilic bromination of 3-chlorophenol, a primary and accessible route to the target molecule.

Synthetic Pathway Overview: Electrophilic Aromatic Substitution

The primary route for the synthesis of this compound from 3-chlorophenol is through electrophilic aromatic substitution, specifically bromination. The regioselectivity of this reaction is governed by the directing effects of the two substituents on the aromatic ring: the hydroxyl (-OH) group and the chlorine (-Cl) atom.

-

Hydroxyl Group (-OH): A strongly activating and ortho, para-directing group.

-

Chlorine Atom (-Cl): A deactivating but ortho, para-directing group.

In 3-chlorophenol, the positions ortho to the hydroxyl group are C2 and C6, and the position para is C4. The chlorine atom at C3 will also direct incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6). The combined directing effects will likely lead to a mixture of brominated isomers. The primary products expected from the monobromination of 3-chlorophenol are:

-

This compound

-

4-Bromo-3-chlorophenol

-

6-Bromo-3-chlorophenol

The formation of the desired this compound is sterically hindered to some extent by the adjacent chlorine atom. However, the strong ortho-directing effect of the hydroxyl group makes its formation plausible. Separation of the resulting isomers is a critical step in obtaining the pure product.

Proposed Synthesis Pathway Diagram

The following diagram illustrates the direct bromination of 3-chlorophenol to yield a mixture of monobrominated products, including the target compound this compound.

Caption: Proposed synthesis of this compound via direct bromination.

Experimental Protocol: Direct Bromination using N-Bromosuccinimide

This protocol is a representative procedure adapted from general methods for the bromination of phenols.[1] The use of N-Bromosuccinimide (NBS) is often preferred for its milder reaction conditions and better control over monobromination compared to elemental bromine.

Materials:

-

3-chlorophenol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-chlorophenol (1.0 eq) in anhydrous acetonitrile.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C with continuous stirring.

-

Addition of NBS: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 8:2).

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), remove the acetonitrile under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with dichloromethane (3 x volume of water).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate and concentrate the organic solution under reduced pressure to obtain the crude product mixture.

-

Purify the crude mixture by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to separate the isomers. The polarity of the isomers will differ, allowing for their separation.

-

Data Presentation

The following table summarizes the key reactants and expected products for the synthesis. Due to the formation of an isomeric mixture, the yield of the desired this compound is dependent on the success of the separation process.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role | Stoichiometric Ratio | Notes |

| 3-chlorophenol | C₆H₅ClO | 128.56 | Starting Material | 1.0 | |

| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | Brominating Agent | 1.05 | A slight excess is used to ensure complete consumption of the starting material. |

| This compound | C₆H₄BrClO | 207.45 | Target Product | Variable | Yield depends on regioselectivity and purification efficiency. |

| 4-Bromo-3-chlorophenol | C₆H₄BrClO | 207.45 | Isomeric Byproduct | Variable | Expected as a significant byproduct. |

| 6-Bromo-3-chlorophenol | C₆H₄BrClO | 207.45 | Isomeric Byproduct | Variable | Expected as a potential byproduct. |

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental procedure.

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from 3-chlorophenol via direct electrophilic bromination presents a feasible, albeit challenging, route due to the formation of isomeric byproducts. The success of this synthesis hinges on careful control of reaction conditions to influence regioselectivity and, most importantly, on a robust purification strategy, such as column chromatography, to isolate the desired product. The provided protocol serves as a comprehensive guide for researchers to undertake this synthesis, with the understanding that optimization of reaction and purification conditions may be necessary to achieve the desired yield and purity of this compound.

References

An In-depth Technical Guide to the Key Reactive Sites of 2-Bromo-3-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-chlorophenol is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. A thorough understanding of its key reactive sites is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the reactivity of the this compound molecule, focusing on the influence of its substituent groups—hydroxyl, bromo, and chloro—on the aromatic ring. This document synthesizes theoretical principles with data from analogous compounds to predict and explain the molecule's behavior in various chemical transformations. While specific experimental data for this compound is limited in publicly available literature, this guide offers detailed hypothetical experimental protocols for key reactions, providing a robust starting point for laboratory investigation.

Introduction

The strategic functionalization of aromatic rings is a cornerstone of modern synthetic chemistry. Halogenated phenols, such as this compound, are particularly valuable synthons due to the unique electronic properties conferred by the hydroxyl and halogen substituents. These groups modulate the electron density of the benzene ring and provide specific sites for further chemical modification. This guide will dissect the reactivity of this compound by examining its three principal reactive domains: the phenolic hydroxyl group, the aromatic ring itself, and the carbon-halogen bonds.

Analysis of Key Reactive Sites

The reactivity of this compound is governed by the interplay of the electronic effects of its three substituents.

-

Hydroxyl Group (-OH): As a strong activating group, the hydroxyl group significantly increases the electron density of the aromatic ring through its +M (mesomeric) effect, making the ring more susceptible to electrophilic attack. It is also a proton donor, and its acidity is influenced by the electron-withdrawing halogen substituents.

-

Bromo (-Br) and Chloro (-Cl) Groups: Both halogens are deactivating groups due to their -I (inductive) effect, which withdraws electron density from the ring. However, they are also ortho, para-directing because of their +M effect, where their lone pairs can stabilize the arenium ion intermediate formed during electrophilic substitution.

A logical representation of the directing effects of the substituents on the aromatic ring is presented below.

Figure 1: Logical relationship of substituent effects on the reactive positions of the this compound aromatic ring.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The primary sites for electrophilic attack on the this compound ring are the positions ortho and para to the strongly activating hydroxyl group. These are the C6 and C4 positions, respectively. The deactivating effect of the halogens will slow down the reaction rate compared to phenol itself, but the directing influence of the hydroxyl group will be dominant.

Predicted Reactivity Order for Electrophilic Substitution: C6 > C4 > C5

-

C6 Position: This position is ortho to the hydroxyl group and is sterically the most accessible of the activated positions.

-

C4 Position: This position is para to the hydroxyl group and will also be a major site of substitution.

-

C5 Position: This position is meta to the hydroxyl group and is the least likely to undergo electrophilic attack.

Table 1: Relative Reactivity of Substituted Phenols in Bromination (Qualitative)

| Compound | Substituent Effects | Predicted Reactivity Relative to Phenol |

| Phenol | -OH (activating) | High |

| o-Cresol | -OH (activating), -CH₃ (activating) | Very High |

| m-Chlorophenol | -OH (activating), -Cl (deactivating) | Moderate |

| o-Chlorophenol | -OH (activating), -Cl (deactivating) | Low |

| o-Bromophenol | -OH (activating), -Br (deactivating) | Low |

| This compound | -OH (activating), -Br (deactivating), -Cl (deactivating) | Very Low (Predicted) |

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can undergo reactions such as Williamson ether synthesis. The acidity of the hydroxyl group in this compound is expected to be higher than that of phenol due to the electron-withdrawing effects of the two halogen atoms.

Reactivity of the Carbon-Halogen Bonds: Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the this compound ring is challenging due to the absence of strong electron-withdrawing groups ortho or para to the halogens. However, under forcing conditions (high temperature and pressure), nucleophilic substitution of the halogens may be possible. Generally, in SNAr reactions, the carbon-chlorine bond is less reactive than the carbon-bromine bond. The relative reactivity is also influenced by the position of the halogen and the nature of the nucleophile.

Experimental Protocols (Hypothetical)

The following protocols are based on established procedures for similar compounds and are intended as a starting point for the experimental investigation of this compound.

Electrophilic Nitration of this compound

This protocol describes the introduction of a nitro group onto the aromatic ring, which is expected to occur predominantly at the C6 position.

An In-depth Technical Guide to the Electron-Donating and Withdrawing Effects in 2-Bromo-3-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic properties of 2-bromo-3-chlorophenol, a halogenated aromatic compound of interest in various fields of chemical research and development. By examining the interplay of inductive and resonance effects of the bromo and chloro substituents, this document offers insights into the molecule's reactivity, acidity, and spectroscopic characteristics. This guide is intended to serve as a valuable resource for scientists engaged in drug design, synthesis, and analysis, where a thorough understanding of molecular electronics is paramount.

Introduction to Electronic Effects

The chemical behavior of a substituted benzene derivative is profoundly influenced by the nature of its substituents. These groups can either donate or withdraw electron density from the aromatic ring, thereby affecting its reactivity towards electrophiles and nucleophiles, as well as influencing the properties of other functional groups attached to the ring. In this compound, the hydroxyl, bromo, and chloro groups each contribute to the overall electronic landscape of the molecule through a combination of two primary mechanisms: the inductive effect and the resonance effect.

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between atoms. Halogens, being more electronegative than carbon, exert an electron-withdrawing inductive effect (-I), pulling electron density away from the benzene ring. This effect weakens with distance.

-

Resonance Effect (M or R): This effect involves the delocalization of pi (π) electrons and lone pairs between the substituent and the aromatic ring. Halogens, possessing lone pairs of electrons, can donate electron density to the ring via the resonance effect (+R). This donation is most pronounced at the ortho and para positions. For halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall electron-withdrawing character.[1][2]

The presence of multiple substituents, as in this compound, results in a complex interplay of these effects, which ultimately determines the molecule's chemical personality.

Analysis of Substituent Effects in this compound

In this compound, the hydroxyl group (-OH) is an activating, ortho-, para-directing group due to its strong +R effect, which outweighs its -I effect. The bromo and chloro substituents are both deactivating, ortho-, para-directing groups, with their -I effect being dominant over their +R effect.[1][3]

The positions of the substituents are crucial:

-

2-Bromo (ortho): The bromo group at the ortho position exerts a strong -I effect due to its proximity to the hydroxyl group and the rest of the ring. Its +R effect donates electron density to the ring, partially offsetting the inductive withdrawal. However, the ortho position also introduces a significant steric effect, which can influence the conformation of the hydroxyl group and its interactions.

-

3-Chloro (meta): The chloro group at the meta position primarily exerts a -I effect. The resonance effect from the meta position is negligible.[4]

The combination of these effects makes the aromatic ring electron-deficient and influences the acidity of the phenolic proton. The electron-withdrawing nature of the halogens stabilizes the phenoxide anion formed upon deprotonation, thereby increasing the acidity of the phenol compared to the unsubstituted phenol.

Logical Relationship of Electronic Effects

The following diagram illustrates the interplay of inductive and resonance effects in this compound, leading to the overall electron-withdrawing nature of the halogen substituents and their impact on the phenoxide anion's stability.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-3-chlorophenol in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2-bromo-3-chlorophenol, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. In the absence of extensive published quantitative solubility data, this document establishes a foundational framework for researchers, scientists, and drug development professionals. It details the critical physicochemical properties of the molecule that govern its solubility, offers a qualitative prediction of its behavior in various organic solvent classes, and provides a rigorous, step-by-step experimental protocol for the accurate determination of its equilibrium solubility. Furthermore, this guide discusses theoretical models for solubility prediction and emphasizes the principles of scientific integrity and self-validating methodologies essential for regulatory and research applications.

Introduction and Physicochemical Profile

This compound (CAS No. 855836-62-3) is a halogenated phenol whose utility as a synthetic building block is contingent upon a thorough understanding of its physicochemical properties.[1][2] Solubility is a paramount parameter, directly influencing reaction kinetics, process efficiency, purification strategies (such as crystallization), and the formulation of final products. An accurate grasp of how this compound behaves in different organic solvents is crucial for optimizing synthetic routes and ensuring process scalability and reproducibility.

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.[3] The molecular structure of this compound features a polar hydroxyl (-OH) group capable of hydrogen bonding, and a larger, non-polar aromatic ring substituted with a bromine and a chlorine atom. This duality suggests a nuanced solubility profile, with potential miscibility in a range of solvents.

Below is a summary of its key physicochemical properties, which form the basis for predicting and understanding its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄BrClO | [2] |

| Molecular Weight | 207.45 g/mol | [2] |

| Melting Point | 55.5 °C | [4] |

| Boiling Point (Predicted) | 233.0 ± 20.0 °C | [4] |

| pKa (Predicted) | 7.47 ± 0.10 | [4] |

| LogP (Octanol-Water Partition Coefficient) | 2.9 / 2.81 | [1][4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

The predicted pKa of 7.47 indicates it is a weak acid.[4] The LogP value of ~2.9 suggests a moderate degree of lipophilicity, indicating that it will favor non-polar environments over water, a key factor for its solubility in organic solvents.[1]

References

- 1. approcess.com [approcess.com]

- 2. This compound | C6H4BrClO | CID 12175703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Application of Hansen Dolubility Parameters to ExtractionProcess of Phenolic Compounds from Chamomile Inflorences | Scientific Journal of Gdynia Maritime University [sjgmu.umg.edu.pl]

- 4. scm.com [scm.com]

2-Bromo-3-chlorophenol: A Technical Guide to its Stability and Degradation Profile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the stability and degradation profile of 2-Bromo-3-chlorophenol. Due to the limited availability of data specific to this compound, this guide synthesizes information from studies on related halogenated phenols to project its likely behavior under various stress conditions. The methodologies and potential degradation pathways described are based on established principles of organic chemistry and standard pharmaceutical forced degradation studies.

Chemical Stability Profile

Forced degradation studies are essential to understanding the intrinsic stability of a molecule. These studies involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and pathways.[1][3][4][5]

Table 1: Predicted Stability of this compound under Forced Degradation Conditions

| Stress Condition | Predicted Stability | Potential Degradation Products | Probable Degradation Pathway |

| Acid Hydrolysis | Likely stable to mild acid. Degradation may occur under strong acidic conditions and heat. | Halogenated catechols, Halogenated hydroquinones, Phenol | Hydrolytic cleavage of C-Br and C-Cl bonds (energetically difficult), Ring hydroxylation |

| Base Hydrolysis | Susceptible to degradation, especially with heat. | Halogenated phenoxides, Halogenated catechols, Polymerization products | Nucleophilic aromatic substitution (SNAr) of halogens by hydroxide, Oxidative coupling |

| Oxidation | Susceptible to degradation. | Halogenated quinones, Ring-opened products (e.g., carboxylic acids), Dehalogenated phenols | Oxidation of the phenol group, Hydroxylation of the aromatic ring, Dehalogenation, Ring cleavage[6][7][8] |

| Thermal | Degradation expected at elevated temperatures. | Dehalogenated phenols, Polyhalogenated dibenzofurans/dibenzodioxins (trace), Char | Homolytic cleavage of C-Br and C-Cl bonds, Intermolecular condensation |

| Photolysis | Susceptible to degradation upon exposure to UV light. | Dehalogenated phenols, Isomers, Polymerization products | Photolytic cleavage of C-Br and C-Cl bonds, Radical-mediated reactions[2][9] |

Potential Degradation Pathways

The degradation of this compound is anticipated to proceed through several pathways, primarily involving the halogen and hydroxyl functional groups.

Oxidative Degradation

Phenols are known to be susceptible to oxidation.[1][3] The process for halogenated phenols typically involves the formation of radical species, followed by hydroxylation of the aromatic ring and potential ring cleavage.[6][7] Dehalogenation is also a common step in the oxidative degradation of halogenated phenols.[8]

Caption: Predicted Oxidative Degradation Pathway of this compound.

Photodegradation

Exposure to ultraviolet (UV) light can induce the photodegradation of halogenated phenols. This process often involves the homolytic cleavage of the carbon-halogen bond to form radical intermediates. These radicals can then participate in a variety of reactions, including hydrogen abstraction, dimerization, and reaction with oxygen. Dehalogenation is a primary outcome of photolytic stress.[10]

Caption: General Photodegradation Pathway for a Halogenated Phenol.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on a compound like this compound. These should be adapted and optimized for the specific analytical methods being used.

General Sample Preparation

A stock solution of this compound (e.g., 1 mg/mL) is typically prepared in a suitable solvent such as methanol or acetonitrile. This stock solution is then used for the individual stress studies.

Acid and Base Hydrolysis

-

Acid Hydrolysis : To an aliquot of the stock solution, add an equal volume of 0.1 N to 1 N hydrochloric acid. The mixture is then heated (e.g., at 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours). Samples are withdrawn at various time points, cooled to room temperature, and neutralized with an equivalent amount of base (e.g., 0.1 N to 1 N NaOH) before analysis.[5][11]

-

Base Hydrolysis : To an aliquot of the stock solution, add an equal volume of 0.1 N to 1 N sodium hydroxide. The mixture is heated under the same conditions as the acid hydrolysis study. Samples are withdrawn, cooled, and neutralized with an equivalent amount of acid (e.g., 0.1 N to 1 N HCl) before analysis.[5][11]

Oxidative Degradation

-

To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3-30% H₂O₂).

-

The mixture is kept at room temperature or slightly elevated temperature for a set duration, with samples taken at various intervals.

-

The reaction may be quenched by adding a reducing agent like sodium bisulfite, if necessary for the analytical method.

-

Samples are then diluted with the mobile phase for analysis.[1][5]

Thermal Degradation

-

Solid State : A sample of solid this compound is placed in a thermostatically controlled oven at a temperature below its melting point but high enough to induce degradation (e.g., 60-105°C). Samples are withdrawn at specified time points, dissolved in a suitable solvent, and analyzed.

-

Solution State : A solution of this compound is heated as in the hydrolysis studies, but without the addition of acid or base.

Photostability Testing

-

Solid and Solution States : Samples of solid this compound and its solution are exposed to a light source according to ICH Q1B guidelines. This typically involves exposure to a combination of visible and UV light with a specified overall illumination.

-

Control samples are kept in the dark under the same temperature conditions to differentiate between thermal and photolytic degradation.

-

Samples are analyzed at appropriate time intervals.

Caption: General Workflow for Forced Degradation Studies.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for stability testing, as it can separate the parent compound from its degradation products.[12][13] Coupling HPLC with mass spectrometry (MS) is invaluable for the identification and structural elucidation of unknown degradants.[12][13] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile or semi-volatile degradation products.[12]

Table 2: Recommended Analytical Techniques for Stability Studies

| Technique | Application | Information Provided |

| HPLC-UV | Primary stability-indicating method for quantification. | Separation of parent compound and degradation products, Quantification of purity and impurity levels. |

| LC-MS/MS | Identification and structural elucidation of degradation products. | Molecular weight and fragmentation patterns of degradants.[13] |

| GC-MS | Analysis of volatile and semi-volatile degradation products. | Identification of low molecular weight or thermally stable degradants. |

| NMR Spectroscopy | Definitive structural elucidation of isolated degradation products. | Detailed structural information of impurities. |

Conclusion

While specific experimental data on the stability of this compound is scarce, a robust understanding of its potential degradation can be extrapolated from the extensive knowledge of other halogenated phenols. It is predicted to be most susceptible to oxidative and photolytic degradation, with a moderate susceptibility to base-catalyzed hydrolysis and thermal stress. The primary degradation pathways are likely to involve dehalogenation, hydroxylation of the aromatic ring, and potential ring cleavage under harsh oxidative conditions. The experimental protocols and analytical methods outlined in this guide provide a solid framework for researchers to conduct detailed stability studies and develop stability-indicating methods for this compound and related compounds.

References

- 1. ijrpp.com [ijrpp.com]

- 2. researchgate.net [researchgate.net]

- 3. ajpsonline.com [ajpsonline.com]

- 4. sgs.com [sgs.com]

- 5. rjptonline.org [rjptonline.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Analysis of oxidative degradation products of 2,4,6-trichlorophenol treated with air ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photochemical degradation and mineralization of 4-chlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. SOP for Forced Degradation Study [m-pharmainfo.com]

- 12. ijmr.net.in [ijmr.net.in]

- 13. ijpsjournal.com [ijpsjournal.com]

Methodological & Application

Application Notes and Protocols: The Role of 2-Bromo-3-chlorophenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-chlorophenol is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a hydroxyl group, a bromine atom, and a chlorine atom on the benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. This document provides an overview of its applications, particularly in the synthesis of pharmaceutical intermediates, and offers detailed protocols for key synthetic transformations.

The strategic placement of the halogen atoms allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. The hydroxyl group can be readily derivatized to form ethers or esters, further expanding its synthetic utility. These characteristics make this compound a valuable building block for the synthesis of biologically active molecules, including potential inhibitors of immune checkpoints and central nervous system receptor modulators.

Applications in Pharmaceutical Intermediate Synthesis

Recent literature suggests the utility of this compound and its isomers as key intermediates in the development of novel therapeutic agents. The core structure of this compound is amenable to modifications that are crucial for creating molecules with desired pharmacological properties.

Precursor for PD-1/PD-L1 Pathway Inhibitors

The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are critical components of an immune checkpoint pathway that cancer cells can exploit to evade the immune system. Small molecule inhibitors targeting the PD-1/PD-L1 interaction are a promising area of cancer immunotherapy.[1] The biphenyl scaffold is a common feature in many of these inhibitors. This compound can serve as a key starting material for the synthesis of such biphenyl derivatives through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Intermediate for Dopamine D2 and Dopamine Transporter (DAT) Dual Inhibitors

Dual inhibitors of the dopamine D2 receptor and the dopamine transporter (DAT) have potential applications in treating various neuropsychiatric disorders. The synthesis of complex heterocyclic systems required for these inhibitors can be facilitated by using functionalized aromatic precursors like this compound. The strategic introduction of amine or other functionalities via reactions such as the Ullmann condensation can lead to the core structures of these dual-acting agents.

Key Synthetic Reactions and Experimental Protocols

The utility of this compound in organic synthesis is centered around several key chemical transformations. Below are detailed protocols for some of the most relevant reactions.

Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The bromine atom of this compound can be selectively coupled with a variety of boronic acids.

Proposed Experimental Protocol: Synthesis of 2-(Aryl)-3-chlorophenol

This protocol is adapted from a similar synthesis of biphenyl derivatives.[2]

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Potassium carbonate (K₂CO₃)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of this compound (1.0 mmol) and the desired arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (10 mL) and water (1 mL), add potassium carbonate (2.8 mmol).

-

Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the mixture.

-

Stir the reaction mixture at 80 °C for 8 hours under a nitrogen atmosphere.

-

After cooling to room temperature, filter the undissolved solid.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for a Representative Suzuki-Miyaura Coupling

The following table presents data from a similar Suzuki coupling reaction to provide an expectation of potential yields.

| Starting Material (Aryl Halide) | Coupling Partner (Boronic Acid) | Catalyst | Base | Solvent | Yield (%) | Purity (%) | Reference |

| 3-Bromo-2-methylaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Not specified | Not specified | [2] |

| 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 77 | Not specified | [3] |

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers from an alcohol and an alkyl halide. The hydroxyl group of this compound can be deprotonated with a strong base to form a phenoxide, which then acts as a nucleophile.

Proposed Experimental Protocol: Synthesis of 1-Bromo-2-chloro-3-alkoxybenzene

This protocol is a general procedure for the Williamson ether synthesis.[4][5]

Materials:

-

This compound

-

Sodium hydride (NaH) or Potassium hydroxide (KOH)

-

Alkyl halide (e.g., Iodomethane, Ethyl bromide)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 mmol, 60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the alkyl halide (1.2 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data for Representative Ether Synthesis

| Phenol | Alkylating Agent | Base | Solvent | Yield (%) | Reference |

| 3-Bromo-4-hydroxybenzaldehyde | (2-bromo-[1,1'-biphenyl]-3-yl)methanol | K₂CO₃ | DMF | 39 | [1] |

| 4-Cresol | Chloroacetic acid | KOH | Water | Not specified | [4] |

Ullmann Condensation for C-N Bond Formation

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is particularly useful for synthesizing N-aryl amines, which are important scaffolds in many pharmaceutical compounds.

Proposed Experimental Protocol: Synthesis of N-(2-Bromo-3-chlorophenyl)amine

This protocol is based on general procedures for the Ullmann condensation.[6]

Materials:

-

This compound (Note: this protocol describes the amination of an aryl halide, the bromine on this compound would be the reactive site)

-

Amine (e.g., Aniline, Benzylamine)

-

Copper(I) iodide (CuI)

-

L-proline or another suitable ligand

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

In a reaction vessel, combine this compound (1.0 mmol), the desired amine (1.2 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).

-

Add anhydrous DMSO (5 mL) to the mixture.

-

Heat the reaction mixture to 100-120 °C and stir for 24-48 hours under a nitrogen atmosphere.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by column chromatography.

Quantitative Data for a Representative Ullmann Condensation

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 2-Chlorobenzoic acid | 2-Aminopyridine | Copper | K₂CO₃ | Dry Media (Microwave) | 64 | [7] |

| 4-Iodotoluene | Pyrazole | CuI/Ligand | Not specified | Not specified | Not specified | [8] |

Signaling Pathways and Workflow Diagrams

While this compound is not directly involved in signaling pathways, its derivatives are designed to interact with them. The following diagrams illustrate the logical workflow of its application in synthesizing molecules that target specific biological pathways.

Caption: Synthetic pathways from this compound.

The above diagram illustrates the central role of this compound as a starting material for various synthetic transformations. These reactions lead to key intermediates that are precursors to molecules targeting important biological pathways in drug discovery.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

This diagram outlines the sequential steps involved in a typical Suzuki-Miyaura cross-coupling reaction using this compound, from the initial setup to the final purified product.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant potential in the development of new pharmaceutical agents. Its trifunctional nature allows for a wide range of chemical modifications, enabling the synthesis of complex molecules with diverse biological activities. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this compound in their synthetic endeavors. Further research into the applications of this compound is warranted to uncover new synthetic routes and develop novel therapeutic agents.

References

- 1. Di-bromo-Based Small-Molecule Inhibitors of the PD-1/PD-L1 Immune Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 2-Bromo-3-chlorophenol as a Pharmaceutical Intermediate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Note: While 2-Bromo-3-chlorophenol possesses a reactive structure amenable to various organic syntheses, publicly available literature detailing its specific use as a direct intermediate in the synthesis of marketed pharmaceuticals is limited. The following application notes and protocols are based on the known reactivity of halogenated phenols and serve as a guide to its potential applications in drug discovery and development, drawing parallels from structurally related compounds.

Introduction

This compound is a halogenated aromatic compound with a unique substitution pattern that makes it a potentially valuable building block in medicinal chemistry. The presence of three distinct functional groups—a hydroxyl group, a bromine atom, and a chlorine atom—at specific positions on the benzene ring offers multiple avenues for synthetic modification. This allows for the construction of complex molecular architectures and the exploration of diverse chemical space in the pursuit of novel therapeutic agents. The hydroxyl group can undergo etherification or esterification, while the halogen atoms are amenable to various cross-coupling reactions, enabling the introduction of a wide range of substituents to modulate the biological activity, selectivity, and pharmacokinetic properties of the resulting molecules.

Potential Therapeutic Applications

Based on the applications of structurally similar brominated and chlorinated phenols, this compound could serve as a key intermediate in the synthesis of compounds targeting a variety of diseases. These potential applications include:

-

Anticancer Agents: Halogenated aromatic compounds are integral components of numerous kinase inhibitors and other anticancer drugs. The 2-bromo-3-chlorophenyl scaffold could be incorporated into molecules designed to inhibit specific signaling pathways involved in tumor growth and proliferation.

-

Neurological Drugs: The core structure of this compound may be suitable for developing ligands for central nervous system (CNS) receptors, potentially leading to new treatments for neurodegenerative diseases or psychiatric disorders.

-

Infectious Disease Therapeutics: The unique electronic properties conferred by the halogen atoms could be exploited to design novel antibacterial or antiviral agents.

Data Presentation

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄BrClO |

| Molecular Weight | 207.45 g/mol |

| Appearance | Light yellow solid |

| Melting Point | 55-57 °C |

| Boiling Point | 233 °C (Predicted) |

| pKa | 7.5 (Predicted) |

Experimental Protocols

The following protocols describe a hypothetical synthetic route to a series of substituted diaryl ether derivatives from this compound. Diaryl ethers are a common motif in many biologically active molecules, including some kinase inhibitors.

Application Note 1: Synthesis of Substituted Diaryl Ether Derivatives as Potential Kinase Inhibitors

This protocol outlines a two-step synthesis of novel diaryl ether derivatives starting from this compound. The first step involves a Williamson ether synthesis to couple this compound with a substituted benzyl bromide. The second step is a Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl or heteroaryl groups at the 2-position of the phenol ring.

Step 1: Williamson Ether Synthesis

This reaction forms the diaryl ether linkage.

Materials:

-

This compound

-

4-Methoxybenzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 4-methoxybenzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60°C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-bromo-2-chloro-3-((4-methoxybenzyl)oxy)benzene.

Hypothetical Quantitative Data for Williamson Ether Synthesis

| Reactant | Product | Yield (%) | Purity (HPLC) |

| This compound | 1-bromo-2-chloro-3-((4-methoxybenzyl)oxy)benzene | 85 | >98% |

Step 2: Suzuki-Miyaura Cross-Coupling

This reaction introduces diversity at the 2-position of the phenolic ring.

Materials:

-

1-bromo-2-chloro-3-((4-methoxybenzyl)oxy)benzene

-

Arylboronic acid (e.g., 4-pyridinylboronic acid)

-